Nifoxipam is a benzodiazepine derivative, classified as a thienotriazolodiazepine due to its unique triazolo ring fused to a thiophene ring within its core structure. [, , ]. It is recognized as a new psychoactive substance (NPS) due to its emergence as a recreational drug, often sold online as a “designer benzodiazepine” [, ]. Chemically, nifoxipam is a known active metabolite of flunitrazepam, a traditional benzodiazepine with hypnotic properties [, ].
While specific details on the synthesis of nifoxipam are limited in the provided literature, its structural similarity to flunitrazepam suggests a potential synthesis route involving the metabolism or chemical modification of the parent compound []. Further investigation into specific synthesis methods is required.
Nifoxipam shares structural similarities with other benzodiazepines, particularly those classified as triazolobenzodiazepines []. Its core structure consists of a benzene ring fused to a diazepine ring, with an additional triazole ring fused to a thiophene ring. The presence of specific electronegative substituents on the rings, such as halogens or nitro groups, is a common feature among benzodiazepines and likely influences its binding affinity to GABA receptors [].
Nifoxipam's mechanism of action is believed to involve interaction with the GABAergic system, similar to other benzodiazepines []. It likely acts as an allosteric modulator at the type-A γ-aminobutyric acid (GABAA) receptors, enhancing the inhibitory effects of GABA, a major inhibitory neurotransmitter in the central nervous system []. This interaction with GABAA receptors is thought to contribute to its sedative and hypnotic effects.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: